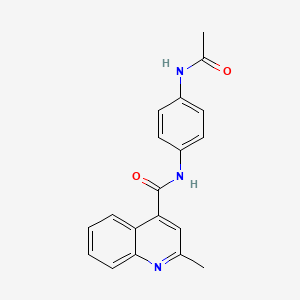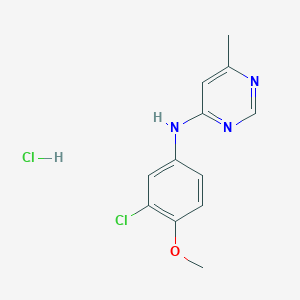
5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide
Vue d'ensemble
Description
5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0166840 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Configuration
5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide has been the subject of structural and configurational studies. Galal et al. (2018) examined its absolute configuration, specifically studying the effects of introducing different groups adjacent to the amide group. They used proton and carbon-13 NMR spectroscopy, X-ray single crystal diffractometry, and other spectroscopic analyses to elucidate the 3D configurations and reactivity of the compound, suggesting potential applications in medicinal fields due to its dipole moment and ability to interact with surrounding molecules (Galal et al., 2018).
Pharmacological Activities
The compound has been a precursor for the synthesis of various pharmacologically active derivatives. Abdulla et al. (2014) synthesized a series of substituted pyrazole derivatives from it, which showed promising anti-inflammatory activities. The structural assignments of these new compounds were based on chemical and spectroscopic evidence (Abdulla et al., 2014).
Molecular Docking and Simulation Studies
Thakral et al. (2020) conducted molecular docking and dynamic simulation studies on derivatives of this compound. These studies were geared towards understanding the antidiabetic potential of these derivatives, demonstrating their interactions with enzymes and validating their inhibitory potential through molecular dynamic simulations (Thakral et al., 2020).
Receptor Binding Studies
Research has also explored the receptor binding properties of derivatives of this compound. Hewlett et al. (1998) developed a series of homologues to study their affinity for the 5-HT-3 receptor, identifying compounds with high affinity and potential usefulness in studying the receptor (Hewlett et al., 1998).
Intermolecular Interactions and Crystal Structure
The intermolecular interactions and crystal structure of derivatives have been investigated to understand their molecular behavior. Karabulut et al. (2014) prepared a compound using this compound and studied its molecular structure using X-ray diffraction and DFT calculations. This study provided insights into how intermolecular interactions influence molecular geometry (Karabulut et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that Oprea1_264805 may also interact with multiple targets, contributing to its biological activity.
Mode of Action
It can be inferred from the general properties of indole derivatives that they interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_264805 may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Oprea1_264805 may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of 5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide, including its chloro, methoxy, and benzamide groups .
Cellular Effects
This compound may have diverse effects on cells. It could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Further in vitro or in vivo studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. High doses could potentially lead to toxic or adverse effects
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-6-5-10(16)8-12(13)14(18)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMVWINZOARWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)


![4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol](/img/structure/B4628998.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
![N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B4629025.png)
![N-[(4-METHOXYPHENYL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE](/img/structure/B4629043.png)

